
Bis(i-propylcyclopentadienyl)iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(i-propylcyclopentadienyl)iron typically involves the reaction of iron(II) chloride with two equivalents of i-propylcyclopentadienyl sodium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
FeCl2+2Na(C₅H₄iPr)→(C₅H₄iPr)2Fe+2NaCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The product is typically purified by recrystallization or sublimation.
Análisis De Reacciones Químicas
Types of Reactions
Bis(i-propylcyclopentadienyl)iron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: It can be reduced to form iron(I) complexes.
Substitution: The i-propyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as a transition metal complex.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with oxygen can yield iron(III) oxide, while reduction with sodium borohydride can produce iron(I) complexes.
Aplicaciones Científicas De Investigación
Bis(i-propylcyclopentadienyl)iron has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use in biological imaging and as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which bis(i-propylcyclopentadienyl)iron exerts its effects involves the interaction of the iron center with various molecular targets. The cyclopentadienyl ligands stabilize the iron center, allowing it to participate in electron transfer reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Ferrocene (Fe(C₅H₅)₂): A well-known metallocene with similar structure but different alkyl groups.
Chromocene (Cr(C₅H₅)₂): Another metallocene with chromium instead of iron.
Cobaltocene (Co(C₅H₅)₂): A metallocene with cobalt as the central metal atom.
Uniqueness
Bis(i-propylcyclopentadienyl)iron is unique due to the presence of i-propyl groups, which can influence its reactivity and stability. These groups can also affect the compound’s solubility and interaction with other molecules, making it distinct from other metallocenes.
Propiedades
InChI |
InChI=1S/2C8H11.Fe/c2*1-7(2)8-5-3-4-6-8;/h2*3-7H,1-2H3; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPDJEJMCVRBFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C[CH]1.CC(C)C1=CC=C[CH]1.[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Fe |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Dimethylamino)propoxy]aniline](/img/structure/B576416.png)
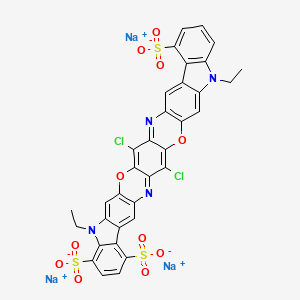
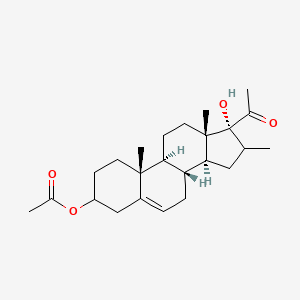
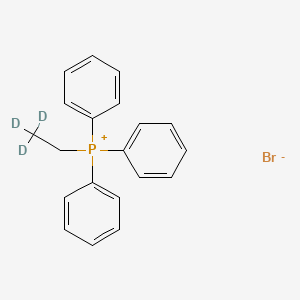
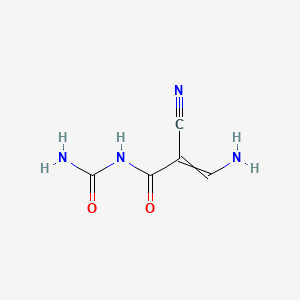
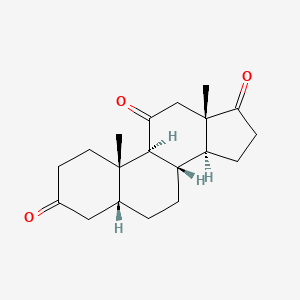

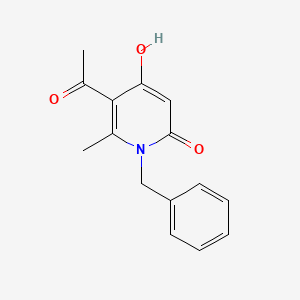
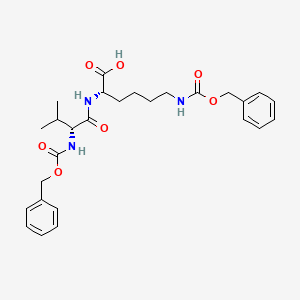
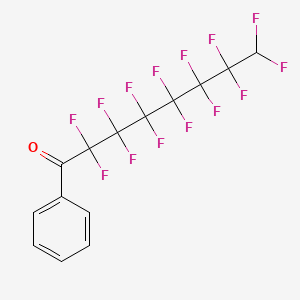
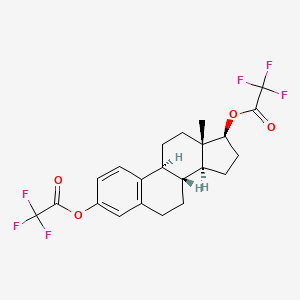
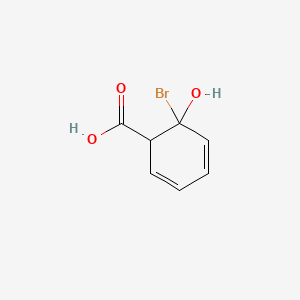
![2-(Furan-2-yl)-4-methylbenzo[d]thiazole](/img/structure/B576437.png)
